Structural Novelty vs. Phenethyl Analog: Unique Benzhydryl Substituent Alters Physicochemical and Steric Profile
The target compound possesses a benzhydryl (diphenylmethyl) group at the urea N-terminus, in contrast to the closest publicly disclosed analog, 1-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea, which carries a simpler phenethyl substituent . This structural divergence results in a calculated molecular weight increase of 62.1 Da (421.6 vs. 359.5 Da) and a substantial gain in aromatic surface area, which is predicted to markedly alter lipophilicity and target binding conformation. In the mTOR inhibitor patent class (Cellzome Limited), such N-substituent variations are explicitly linked to differential kinase selectivity profiles .
| Evidence Dimension | Molecular weight and N-substituent steric bulk |
|---|---|
| Target Compound Data | MW = 421.6 Da; Benzhydryl N-substituent (diphenylmethyl) |
| Comparator Or Baseline | MW = 359.5 Da; Phenethyl N-substituent (1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea) |
| Quantified Difference | ΔMW = +62.1 Da (+17.3%); Benzhydryl group adds a second phenyl ring, substantially increasing van der Waals volume and hydrophobic surface area. |
| Conditions | Calculated molecular properties based on chemical structure; no experimental binding or activity data are publicly available for either compound. |
Why This Matters
For procurement decisions, the 62.1 Da mass difference and altered aromatic topology ensure that this compound cannot serve as a surrogate for the phenethyl analog in any assay where hydrophobic pocket occupancy or steric tolerance is a determinant of target binding.
- [1] Lynch, R. et al. Morpholino substituted urea or carbamate derivatives as MTOR inhibitors. US Patent 9,175,011 B2. (2015). View Source
